molecular formula C9H16O3 B6148086 2-cyclohexyl-2-hydroxypropanoic acid CAS No. 88051-46-1

2-cyclohexyl-2-hydroxypropanoic acid

Cat. No.: B6148086
CAS No.: 88051-46-1
M. Wt: 172.2
InChI Key:
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Description

2-Cyclohexyl-2-hydroxypropanoic acid is an organic compound with the molecular formula C9H16O3. It is characterized by a cyclohexyl group attached to a hydroxypropanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl oxalate, followed by hydrolysis and decarboxylation . Another method includes the oxidation of 2-cyclohexyl-2-hydroxypropanal using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclohexanone in the presence of a suitable catalyst, followed by oxidation and hydrolysis steps . The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-cyclohexyl-2-oxopropanoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 2-cyclohexyl-2-hydroxypropanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sulfuric acid.

Major Products Formed:

    Oxidation: 2-Cyclohexyl-2-oxopropanoic acid.

    Reduction: 2-Cyclohexyl-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexyl-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites . The compound’s hydroxy and carboxyl groups play a crucial role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

    2-Hydroxypropanoic acid (Lactic acid): Similar in structure but lacks the cyclohexyl group.

    2-Cyclohexylpropanoic acid: Similar but lacks the hydroxy group.

    2-Hydroxy-2-methylpropanoic acid: Similar but has a methyl group instead of a cyclohexyl group.

Uniqueness: 2-Cyclohexyl-2-hydroxypropanoic acid is unique due to the presence of both a cyclohexyl group and a hydroxy group, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds.

Properties

CAS No.

88051-46-1

Molecular Formula

C9H16O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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